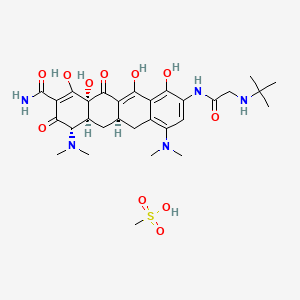
4-(1-Amino-1-carboxypropyl)benzoic acid
Vue d'ensemble
Description
“4-(1-Amino-1-carboxypropyl)benzoic acid” is a chemical compound with the molecular formula C11H13NO4 . It is also known as E4CPG and is a group I/group II metabotropic glutamate receptor antagonist.
Synthesis Analysis
The synthesis of benzoate compounds, including “4-(1-Amino-1-carboxypropyl)benzoic acid”, involves a process of alkylation, esterification, and further alkylation . The synthesis process is selected for its high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The molecular structure of “4-(1-Amino-1-carboxypropyl)benzoic acid” consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 223.225 Da and the mono-isotopic mass is 223.084457 Da .Chemical Reactions Analysis
The chemical reactions involving “4-(1-Amino-1-carboxypropyl)benzoic acid” include the formation of amides through the direct condensation of carboxylic acids and amines . This reaction is facilitated by the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique
Antimicrobial Agents
4-(1-Amino-1-carboxypropyl)benzoic acid: derivatives have shown potential as antimicrobial agents. By combining this compound with various aromatic aldehydes, researchers have created Schiff bases with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) starting from 15.62 µM . These derivatives also exhibit moderate antimycobacterial and potent broad-spectrum antifungal properties .
Cytotoxic Agents for Cancer Therapy
Some derivatives of 4-(1-Amino-1-carboxypropyl)benzoic acid have been found to possess notable cytotoxicity against cancer cell lines, such as HepG2, with IC50 values starting at 15.0 µM . This suggests their potential use in developing cancer therapies, particularly in targeting liver cancer cells.
Folate Precursor Conversion
This compound is involved in the synthesis of folic acid in various organisms, including bacteria, yeasts, and plants. It acts as a substrate for the synthesis of this essential nutrient, which is indispensable for many human pathogens but not for humans themselves .
Food Additives Re-evaluation
Benzoic acid derivatives, including 4-(1-Amino-1-carboxypropyl)benzoic acid , have been re-evaluated as food additives. Studies indicate that these compounds are rapidly absorbed after oral administration and show low toxicity. The European Food Safety Authority has derived an acceptable daily intake (ADI) for these compounds, suggesting their safe use as food additives under certain intake levels .
Agricultural Applications
Derivatives of 4-(1-Amino-1-carboxypropyl)benzoic acid have been explored for their efficacy in agriculture. For example, 1-amino-cyclopropane-1-carboxylic acid (ACCA), a related compound, has been studied for its role in crop protection and sustainable agriculture practices .
Synthetic Methodology Development
Researchers have developed new synthetic methodologies using derivatives of 4-(1-Amino-1-carboxypropyl)benzoic acid . These methodologies have led to the formation of novel compounds with potential applications in medicinal chemistry and other fields .
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1-Amino-1-carboxypropyl)benzoic acid. For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity . Additionally, factors such as temperature and the presence of other molecules could also affect its stability and interactions with its target receptors.
Propriétés
IUPAC Name |
4-(1-amino-1-carboxypropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-11(12,10(15)16)8-5-3-7(4-6-8)9(13)14/h3-6H,2,12H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEFWRHRHFRLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Amino-1-carboxypropyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















